![molecular formula C6H4N4O3 B2757499 5-nitro-1H-1,2,3-benzotriazol-1-ol CAS No. 64352-55-2](/img/structure/B2757499.png)
5-nitro-1H-1,2,3-benzotriazol-1-ol
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Overview
Description
5-nitro-1H-1,2,3-benzotriazol-1-ol is a chemical compound with the CAS Number: 64352-55-2 . Its molecular weight is 180.12 . The IUPAC name for this compound is 5-nitro-1H-1,2,3-benzotriazol-1-ol .
Molecular Structure Analysis
The InChI code for 5-nitro-1H-1,2,3-benzotriazol-1-ol is 1S/C6H4N4O3/c11-9-6-2-1-4 (10 (12)13)3-5 (6)7-8-9/h1-3,11H . This indicates the molecular structure of the compound.Scientific Research Applications
Energetic Materials
5-nitro-1H-1,2,3-benzotriazol-1-ol and its derivatives have been studied for their potential as energetic materials . These compounds have been found to have high energy, low sensitivity, and high oxygen balance, making them promising candidates for new explosives .
Detonation Performance
The detonation performance of these compounds has been studied extensively. For example, the detonation velocities, detonation pressures, and specific impulses of these compounds have been calculated and compared . This information is crucial for understanding the potential of these compounds as explosives.
Sensitivity Studies
The sensitivity of these compounds to various stimuli such as impact and friction has been studied . Understanding the sensitivity of these compounds is important for ensuring their safe handling and use.
Design of Derivatives
Researchers have designed several derivatives of 5-nitro-1H-1,2,3-benzotriazol-1-ol to study their energetic properties, detonation performance, and sensitivity . The introduction of different substituents can lead to changes in these properties, providing routes for the improvement of energetic materials .
Corrosion Inhibition
While not specific to 5-nitro-1H-1,2,3-benzotriazol-1-ol, benzotriazole-based compounds are known to be used as corrosion inhibitors for copper and copper alloys . It’s possible that 5-nitro-1H-1,2,3-benzotriazol-1-ol could have similar applications.
Pharmaceutical Applications
Again, while not specific to 5-nitro-1H-1,2,3-benzotriazol-1-ol, benzotriazole-based compounds are associated with diverse pharmacological properties . This structural motif is highly useful for new drug discovery .
Safety and Hazards
Mechanism of Action
Target of Action
Benzotriazole derivatives, in general, have been known to interact with various enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .
Mode of Action
Benzotriazole derivatives exhibit four major properties that interplay and are responsible for their synthetic versatility :
These properties suggest that 5-nitro-1H-1,2,3-benzotriazol-1-ol could interact with its targets in a similar manner, leading to changes in the target’s function or structure .
Biochemical Pathways
Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of benzotriazole derivatives, such as their stability under a variety of conditions and long shelf-life, suggest that they may have favorable pharmacokinetic properties .
Result of Action
Benzotriazole derivatives have been found to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This suggests that 5-nitro-1H-1,2,3-benzotriazol-1-ol may have similar effects.
Action Environment
Benzotriazole derivatives are known for their stability under a variety of conditions , suggesting that they may be relatively resistant to environmental influences.
properties
IUPAC Name |
1-hydroxy-5-nitrobenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-9-6-2-1-4(10(12)13)3-5(6)7-8-9/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFJCEGMFWISPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=NN2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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